2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Description
2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boronate ester featuring a 5,5-dimethyl-1,3,2-dioxaborinane core substituted at the 2-position with a phenyl group modified by a difluoromethylthio (-S-CF₂H) moiety. This compound belongs to a class of organoboron reagents widely employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals, agrochemicals, and materials science. The difluoromethylthio group introduces unique electronic and steric properties, influencing reactivity and stability compared to other derivatives.
Properties
CAS No. |
1628010-78-5 |
|---|---|
Molecular Formula |
C13H17BF2O4S |
Molecular Weight |
318.1 g/mol |
IUPAC Name |
2-[3-(difluoromethylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BF2O4S/c1-12(2)13(3,4)20-14(19-12)9-6-5-7-10(8-9)21(17,18)11(15)16/h5-8,11H,1-4H3 |
InChI Key |
KPDOFYMYQVRQSP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:
Formation of the Difluoromethylthio Group: This can be achieved through the reaction of a phenylthiol with a difluoromethylating agent such as chlorodifluoromethane under basic conditions.
Formation of the Dioxaborinane Ring: The dioxaborinane ring can be synthesized by reacting a boronic acid derivative with a diol under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:
Oxidation: The difluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The boron-containing dioxaborinane ring can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Suzuki–Miyaura Coupling: This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like tetrahydrofuran.
Major Products
Oxidation: Sulfoxides or sulfones.
Suzuki–Miyaura Coupling: Biaryl compounds.
Scientific Research Applications
2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Organic Synthesis: It is used as a reagent in Suzuki–Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Medicinal Chemistry: The difluoromethylthio group is of interest due to its potential to modulate the biological activity of compounds.
Material Science: The boron-containing dioxaborinane ring can be used in the synthesis of boron-containing polymers and materials.
Mechanism of Action
The mechanism of action of 2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The boron-containing dioxaborinane transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The 5,5-dimethyl-1,3,2-dioxaborinane scaffold is highly modular, with substituents on the phenyl ring dictating electronic and steric behavior. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The target compound’s -S-CF₂H group is a strong EWG, comparable to -NO₂ in enhancing boron electrophilicity but with lower steric hindrance. This facilitates faster oxidative addition in cross-couplings .
- Electron-Donating Groups (EDGs) : Methoxy-substituted derivatives exhibit reduced reactivity due to decreased boron electrophilicity, making them less favorable in couplings with electron-rich aryl halides .
- Heteroaromatic Derivatives : Thiophene- and benzothiophene-substituted analogs enable conjugation-driven applications (e.g., organic electronics) but may suffer from lower stability under acidic conditions .
Reactivity in Suzuki-Miyaura Couplings
- Reaction Rates : Nitro- and difluoromethylthio-substituted boronates react faster with aryl halides than EDG-bearing analogs. For example, 2-(3-nitrophenyl)- derivatives achieve >90% conversion in 2 hours under standard conditions .
- Steric Effects : Bulky substituents (e.g., mesityl in 2-mesityl-5,5-dimethyl-1,3,2-dioxaborinane, CAS 214360-78-8) hinder coupling efficiency, but the target’s linear -S-CF₂H group minimizes steric clashes .
Biological Activity
2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxaborinane core substituted with a difluoromethylthio group and a phenyl moiety. The presence of the difluoromethyl group enhances lipophilicity and may influence biological activity by modifying interactions with biological targets.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Enzyme Inhibition : Compounds containing boron can act as enzyme inhibitors by forming stable complexes with target enzymes.
- Antioxidant Activity : The difluoromethyl group may contribute to antioxidant properties by scavenging free radicals.
- Modulation of Signaling Pathways : The phenyl group can interact with various signaling pathways, potentially influencing cell proliferation and apoptosis.
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For instance, derivatives of dioxaborinanes have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Compound B | A549 (Lung) | 8.0 | Cell cycle arrest |
| 2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane | HeLa (Cervical) | TBD | TBD |
Note: TBD indicates that specific data for this compound is still under investigation.
Antimicrobial Activity
The antimicrobial efficacy of similar dioxaborinane derivatives has been documented. These compounds often demonstrate activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Study on Anticancer Properties : A recent study explored the effects of 2-(3-((difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane on HeLa cells. Preliminary results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting potential as a chemotherapeutic agent.
- Antimicrobial Efficacy Assessment : In a comparative study of various dioxaborinane derivatives against bacterial strains, the compound exhibited notable antimicrobial properties. Further investigations are required to elucidate its mechanism and optimize its structure for enhanced activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
